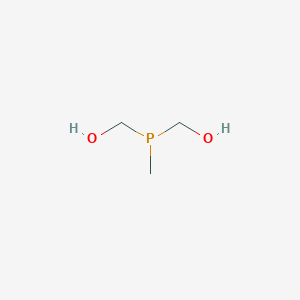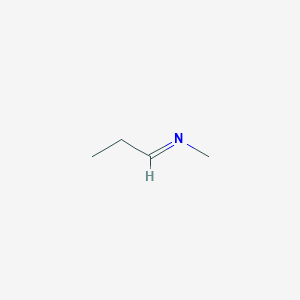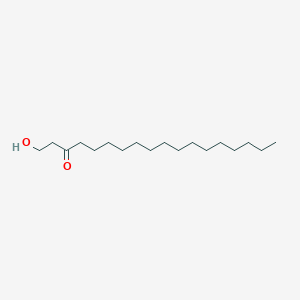
1-Hydroxyoctadecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxyoctadecan-3-one can be synthesized through various methods. One common synthetic route involves the reduction of 3-ketodihydrosphingosine using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic synthesis using serine palmitoyltransferase (SPT). This enzyme catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxyoctadecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ketodihydrosphingosine.
Reduction: Reduction of 3-ketodihydrosphingosine yields this compound.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 3-Ketodihydrosphingosine.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Hydroxyoctadecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex sphingolipids.
Biology: It plays a role in cell signaling and membrane structure.
Medicine: It is studied for its potential therapeutic effects in treating diseases related to sphingolipid metabolism.
Industry: It is used in the production of bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxyoctadecan-3-one involves its role as an intermediate in sphingolipid biosynthesis. It is converted to sphinganine, which is then phosphorylated to form sphinganine-1-phosphate. This molecule acts as a signaling lipid, regulating various cellular processes such as cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Sphinganine: A direct derivative of 1-Hydroxyoctadecan-3-one, involved in sphingolipid metabolism.
3-Ketodihydrosphingosine: The oxidized form of this compound.
Phytosphingosine: A similar long-chain amino alcohol with additional hydroxyl groups.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of sphingolipids and its involvement in critical cellular processes. Its ability to undergo various chemical reactions and serve as a precursor to other bioactive molecules highlights its importance in both biological and industrial contexts .
Propiedades
Número CAS |
10575-28-7 |
|---|---|
Fórmula molecular |
C18H36O2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
1-hydroxyoctadecan-3-one |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)16-17-19/h19H,2-17H2,1H3 |
Clave InChI |
GUXGPSBHTJHEQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


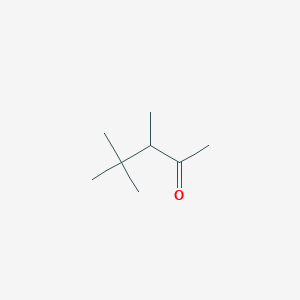
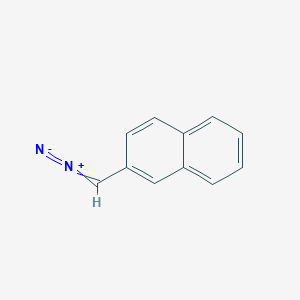
phosphaniumolate](/img/structure/B14736337.png)
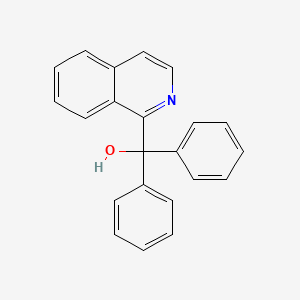
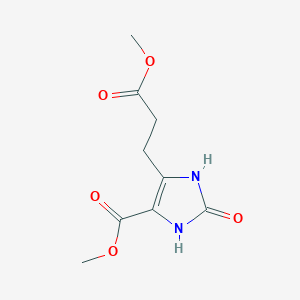
![acetic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B14736349.png)
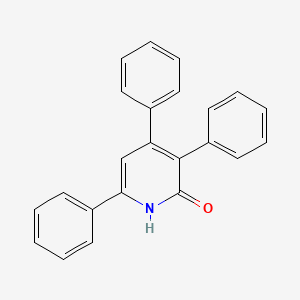
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

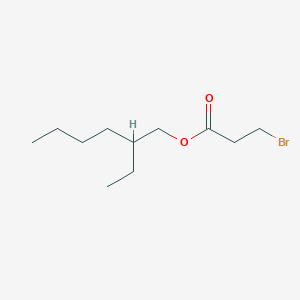
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![2,5-Bis[methyl(propan-2-yl)amino]benzene-1,4-diyl diacetate](/img/structure/B14736381.png)
